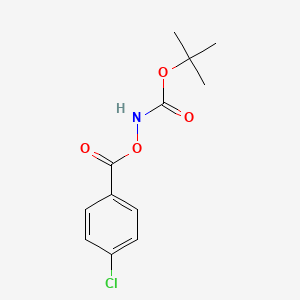

tert-Butyl (4-Chlorobenzoyl)oxycarbamate

CAS No.:

Cat. No.: VC16517421

Molecular Formula: C12H14ClNO4

Molecular Weight: 271.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO4 |

|---|---|

| Molecular Weight | 271.69 g/mol |

| IUPAC Name | [(2-methylpropan-2-yl)oxycarbonylamino] 4-chlorobenzoate |

| Standard InChI | InChI=1S/C12H14ClNO4/c1-12(2,3)17-11(16)14-18-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) |

| Standard InChI Key | DUOODNSAINMUAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

tert-Butyl (4-chlorobenzoyl)oxycarbamate is an aromatic carbamate ester featuring a 4-chlorobenzoyl group linked to a tert-butoxycarbonyl (Boc) protected amine. The Boc group enhances solubility in organic solvents and facilitates deprotection under mild acidic conditions, making the compound valuable in multi-step syntheses . Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Number | 960287-60-9 |

| Molecular Formula | |

| Molecular Weight | 271.69 g/mol |

| IUPAC Name | Benzoic acid, 4-chloro-, [(1,1-dimethylethoxy)carbonyl]azanyl ester |

The compound’s stability is attributed to the electron-withdrawing chlorine atom on the benzoyl ring, which reduces susceptibility to hydrolysis .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Experimental data from supplier specifications and synthetic studies reveal the following physical properties :

| Property | Value |

|---|---|

| Melting Point | 45 °C |

| Density | 1.248 ± 0.06 g/cm³ |

| Solubility | Chloroform, Ethyl Acetate |

| Storage Conditions | -20°C (Freezer) |

The compound exhibits limited solubility in polar solvents but dissolves readily in chlorinated and ester-based solvents, making it suitable for reactions in non-aqueous media .

Synthesis and Manufacturing

General Synthetic Route

The compound is synthesized via a two-step protocol involving:

-

Activation of 4-chlorobenzoic acid to its acyl chloride derivative using thionyl chloride or oxalyl chloride.

-

Coupling with tert-butyl N-hydroxycarbamate in the presence of a base such as triethylamine .

A representative procedure from the literature involves :

-

Dissolving 4-chlorobenzoyl chloride (10 mmol) and tert-butyl N-hydroxycarbamate (10 mmol) in dichloromethane (20 mL) at 0°C.

-

Adding triethylamine (11 mmol) dropwise and stirring the mixture at room temperature for 16 hours.

-

Purifying the product via silica gel chromatography (petroleum ether/ethyl acetate = 90:10) to yield a white solid (77% yield).

Optimization and Scalability

Key factors influencing yield include:

-

Temperature: Reactions performed below 5°C minimize side reactions.

-

Solvent Choice: Dichloromethane or chloroform optimizes reagent solubility.

-

Base Selection: Triethylamine outperforms weaker bases like pyridine in neutralizing HCl byproducts .

Applications in Pharmaceutical Synthesis

Intermediate for Anticancer Agents

The compound is a precursor to (4R,5S)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic acid 3-(1,1-dimethylethyl) ester (CAS O846295), a key building block for 1,8-naphthyridine-3-carboxamide derivatives. These derivatives exhibit potent inhibition of tyrosine kinases implicated in cancer progression .

Role in Taxol Derivative Synthesis

Modified taxol analogs incorporating tert-butyl (4-chlorobenzoyl)oxycarbamate demonstrate enhanced water solubility and reduced off-target toxicity compared to paclitaxel. Such analogs are under investigation for metastatic breast and ovarian cancers .

| Supplier | Location | Contact Information |

|---|---|---|

| ShangHai Angti Biotechnology Co., Ltd. | China | Tel: +86-13764913901 |

| Suzhou Rovathin Foreign Trade Co.,Ltd | China | Tel: +86-0512-65816829 |

| Birdo Medical Technology Co., Ltd. | China | Tel: +86-021-58099077 |

Pricing varies by purity (≥95%: $120–150 per gram) and order volume .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume